3-Bromo-2-chloro-6-fluorophenacyl bromide
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Overview
Description
3-Bromo-2-chloro-6-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO. It is known for its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a phenacyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorophenacyl bromide typically involves the bromination of 2-chloro-6-fluorophenacyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
3-Bromo-2-chloro-6-fluorophenacyl bromide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The phenacyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenacyl bromide
- 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone
Uniqueness
3-Bromo-2-chloro-6-fluorophenacyl bromide is unique due to the presence of bromine, chlorine, and fluorine atoms in its structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in scientific research .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVEUPYIWFSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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